molecular formula C15H10BrN3 B385690 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole CAS No. 791786-61-3

2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

Cat. No.: B385690
CAS No.: 791786-61-3
M. Wt: 312.16g/mol
InChI Key: NAZNNDAVDJJFFX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a heterocyclic compound that features a triazole ring fused with an isoindole structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzylamine with isatoic anhydride to form an intermediate, which then undergoes cyclization with hydrazine derivatives to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The triazole ring can participate in redox reactions, which can modify the electronic properties of the compound.

    Cyclization Reactions: The compound can be further cyclized to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the triazole ring.
  • Cyclized products with additional heterocyclic rings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also binds to specific enzymes, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for functionalization. Its specific ring structure also provides distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZNNDAVDJJFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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